- Highly Efficient G-Quadruplex Recognition by Bisquinolinium CompoundsJournal of the American Chemical Society, 2007, 129(7), 1856-1857,
Cas no 37181-39-8 ()

structure
Nome do Produto:
N.o CAS:37181-39-8
MF:CO3F3S-
MW:149.069
CID:4523182
Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: 1,2-Dichloroethane ; rt → reflux; overnight, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: 18-Crown-6 Solvents: Toluene ; rt → reflux
2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt
2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt
Referência
Visible Light-Induced Deoxygenation and Allylation/Vinylation of Pyridyl Ethers
Organic Letters,
2022,
24(40),
7309-7314
,
Método de produção 3
Condições de reacção
1.1 Solvents: Toluene ; 0 °C; 0 °C → rt; 40 min, rt
Referência
Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt
Journal of Organic Chemistry,
2006,
71(10),
3923-3927
,
Método de produção 4
Condições de reacção
1.1 Solvents: Benzene ; rt → 0 °C; 15 min, 0 °C; 0 °C → rt
Referência
Protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate: methyl (R)-(-)-3-benzyloxy-2-methyl propanoate
Organic Syntheses,
2007,
84,
295-305
,
Método de produção 5
Condições de reacção
1.1 8 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Referência
Synthesis of imidazolium and pyridinium-based ionic liquids and application of 1-alkyl-3-methylimidazolium salts as pre-catalysts for the benzoin condensation using solvent-free and microwave activation
Tetrahedron,
2010,
66(6),
1352-1356
,
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Water
2.1 -
2.1 -
Referência
Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids
Chemistry - A European Journal,
2014,
20(14),
3954-3965
,
Método de produção 7
Condições de reacção
Referência
Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids
Chemistry - A European Journal,
2014,
20(14),
3954-3965
,
Método de produção 8
Condições de reacção
1.1 Reagents: Tris(pentafluorophenyl)borane Solvents: Acetonitrile-d3 ; 90 min, rt
Referência
Diiminium Nucleophile Adducts Are Stable and Convenient Strong Lewis Acids
Chemistry - A European Journal,
2023,
29(58),
,
Método de produção 9
Condições de reacção
1.1 Solvents: 1,2-Dichloroethane
Referência
- An Improved Route for the Synthesis of Guanine Quadruplex Ligand Phen-DC3Synlett, 2018, 29(10), 1362-1366,
Raw materials
- Tetrabutylammonium bromide
- 1-Bromooctane
- 2-(Benzyloxy)pyridine
- Benzyl alcohol
- Trifluoromethanesulfonate lithium
- Triethylsilane
- Potassium trifluoromethanesulfonate
- 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
- Methyl trifluoromethanesulfonate
- 1H-imidazole, 1,2-dimethyl-
- 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-
Preparation Products
Literatura Relacionada
-
Olivier Nguyen Van Buu,Audrey Aupoix,Nhung Doan Thi Hong,Giang Vo-Thanh New J. Chem. 2009 33 2060
-
Abhilash Sharma,Pranjal Gogoi New J. Chem. 2020 44 17938
-
3. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactionsAnil K. Saikia,Priya Ghosh,Ashutosh K. Kautarya RSC Adv. 2016 6 44774
-
Robert Brooke,Juan Felipe Franco-Gonzalez,Kosala Wijeratne,Eleni Pavlopoulou,Daniela Galliani,Xianjie Liu,Roudabeh Valiollahi,Igor V. Zozoulenko,Xavier Crispin J. Mater. Chem. A 2018 6 21304
-
5. Molecular self-assembly: diastereoselective synthesis and structural characterisation of a novel binuclear copper(i) double helicateFeyissa Gadissa Gelalcha,Manfred Schulz,Ralph Kluge,Joachim Sieler J. Chem. Soc. Dalton Trans. 2002 2517
37181-39-8 () Produtos relacionados
- 1493-13-6(Trifluoromethanesulfonic acid)
- 34629-25-9(Yttrium(III) trifluoromethanesulfonate hydrate)
- 38542-94-8(Ammonium Triflate)
- 52093-30-8(Yttrium(III) trifluoromethanesulfonate)
- 2926-27-4(Potassium trifluoromethanesulfonate)
- 40856-07-3(Difluoromethanesulphonic acid)
- 93073-14-4(4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol)
- 1592921-23-7(4-(bromomethyl)-4-(cyclopentylmethoxy)oxane)
- 2092076-72-5(5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole)
- 1804487-67-9(2-Cyano-3-(difluoromethyl)-6-hydroxypyridine-5-sulfonyl chloride)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
